

An In-depth Technical Guide to the Spectroscopic Characterization of 1,1-Dibromocyclopropane

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Compound of Interest

Compound Name: *1,1-Dibromocyclopropane*

Cat. No.: *B14071962*

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Introduction

1,1-Dibromocyclopropane is a halogenated cyclopropane derivative of significant interest in organic synthesis, often utilized as a precursor for the formation of cyclopropenes and in other ring-opening and rearrangement reactions. A thorough spectroscopic characterization is essential for its unambiguous identification and to ensure its purity. This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1,1-dibromocyclopropane**, along with comprehensive experimental protocols for acquiring this data.

It is important to note that while extensive research has been conducted on the synthesis and reactivity of **1,1-dibromocyclopropane**, readily available, published experimental spectra for the isolated compound are limited. Therefore, the data presented in this guide is based on established spectroscopic principles and data from closely related structural analogs.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for **1,1-dibromocyclopropane**.

Table 1: Predicted ¹H NMR Spectroscopic Data for **1,1-Dibromocyclopropane**

Protons (Label)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
-CH ₂ - (syn to Br)	~1.8 - 2.0	Triplet	J _{gem} ≈ -4 to -8, J _{trans} ≈ 4 - 8
-CH ₂ - (anti to Br)	~1.3 - 1.5	Triplet	J _{gem} ≈ -4 to -8, J _{cis} ≈ 7 - 11
Predicted data is based on the analysis of related cyclopropane structures. Actual values may vary depending on the solvent and experimental conditions.			

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1,1-Dibromocyclopropane**

Carbon (Label)	Predicted Chemical Shift (δ , ppm)
C(Br) ₂	~20 - 30
-CH ₂ -	~25 - 35
Predicted data is based on the analysis of related halocyclopropane structures. ^[1] Actual values may vary depending on the solvent and experimental conditions.	

Table 3: Predicted IR Absorption Data for **1,1-Dibromocyclopropane**

Vibrational Mode	Predicted Absorption Range (cm ⁻¹)	Intensity
C-H stretch (cyclopropyl)	~3100 - 3000	Medium
-CH ₂ - scissoring	~1450	Medium
Cyclopropane ring breathing	~1020	Medium
C-Br stretch	~650 - 550	Strong

Predicted data is based on characteristic absorption frequencies for cyclopropanes and alkyl bromides.[\[2\]](#)[\[3\]](#)

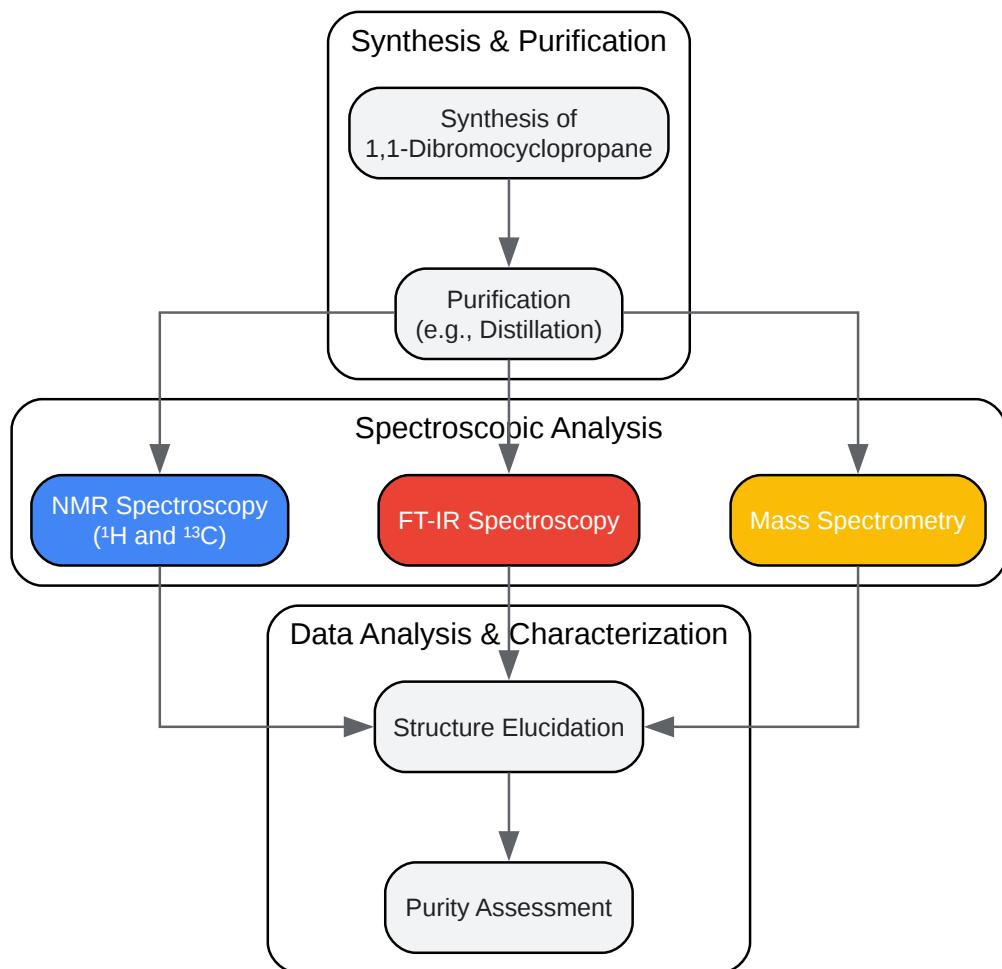
Table 4: Predicted Mass Spectrometry Data for **1,1-Dibromocyclopropane**

m/z	Predicted Identity	Predicted Relative Abundance
198/200/202	[M] ⁺ (Molecular ion)	Medium (Characteristic isotopic pattern for Br ₂)
119/121	[M-Br] ⁺	High
39	[C ₃ H ₃] ⁺	High

Predicted fragmentation is based on the principles of mass spectrometry for brominated compounds. The presence of two bromine atoms will result in a characteristic M, M+2, M+4 isotopic pattern.[\[4\]](#)

Mandatory Visualization

Workflow for Spectroscopic Characterization of 1,1-Dibromocyclopropane

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1,1-dibromocyclopropane**.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of purified **1,1-dibromocyclopropane**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean, dry vial.[5]
 - Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final sample height should be approximately 4-5 cm.[5]
 - Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.
- ^1H NMR Acquisition:
 - Insert the NMR tube into the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.[6]
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H NMR spectrum using standard acquisition parameters (e.g., 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, 8-16 scans).[7]
- ^{13}C NMR Acquisition:
 - Use the same sample as for ^1H NMR. A higher concentration or a greater number of scans may be required due to the lower natural abundance of ^{13}C .
 - Acquire the ^{13}C NMR spectrum using a standard proton-decoupled pulse sequence.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a drop of purified **1,1-dibromocyclopropane** onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

- Carefully place a second salt plate on top, gently pressing to form a thin, uniform liquid film between the plates.[9]
- Alternatively, for volatile liquids, a sealed liquid cell can be used.[10]
- Data Acquisition:
 - Record a background spectrum of the empty spectrometer.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the IR spectrum, typically over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[11] Co-adding 16-32 scans is recommended to improve the signal-to-noise ratio.[12]

3. Mass Spectrometry (MS)

- Sample Introduction:
 - Introduce a small amount of the purified **1,1-dibromocyclopropane** into the mass spectrometer. For volatile liquids, direct injection or a GC-MS interface is suitable.
- Data Acquisition (Electron Ionization - EI):
 - Use a standard electron ionization energy of 70 eV.[13]
 - Acquire the mass spectrum over a suitable m/z range (e.g., 35-250 amu).
 - The ion source temperature can be optimized (e.g., 200 °C) to control the degree of fragmentation.[14]

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